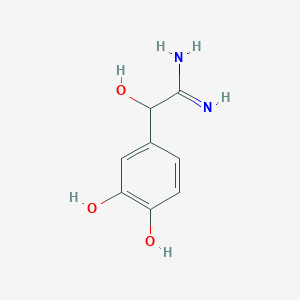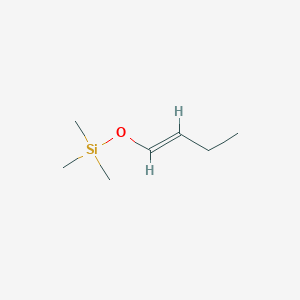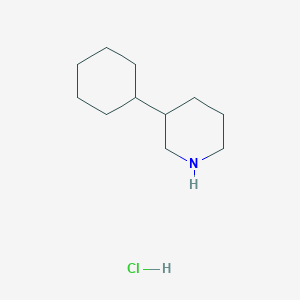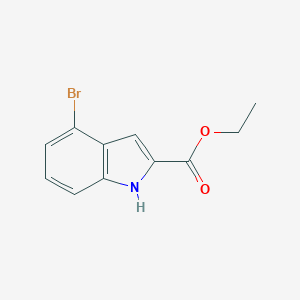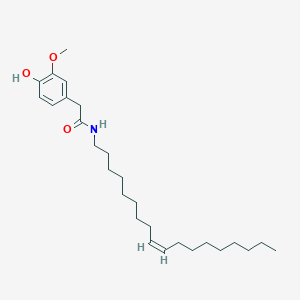
N-oleylhomovanillamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-oleylhomovanillamide (OLHVA) is a synthetic compound that belongs to the class of vanilloids. It is a non-pungent vanilloid that has been synthesized from oleic acid and homovanillic acid. OLHVA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mécanisme D'action
The mechanism of action of N-oleylhomovanillamide is not fully understood. However, it is believed to act on the TRPV1 receptor, which is involved in pain and inflammation. N-oleylhomovanillamide has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-oleylhomovanillamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress. It has also been shown to improve insulin sensitivity, lipid metabolism, and glucose uptake. Additionally, N-oleylhomovanillamide has been shown to enhance cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-oleylhomovanillamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and easy to handle, which makes it ideal for use in various assays and experiments.
However, N-oleylhomovanillamide also has some limitations for lab experiments. It is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-oleylhomovanillamide. One area of research is to further elucidate its mechanism of action. This could help to identify new therapeutic targets and improve our understanding of its biochemical and physiological effects.
Another area of research is to explore its potential applications in agriculture. N-oleylhomovanillamide has been shown to have insecticidal and fungicidal properties, which could be useful for crop protection. It could also be studied for its potential to improve plant growth and yield.
Finally, N-oleylhomovanillamide could be studied for its potential applications in the food industry. It has been shown to enhance the flavor and aroma of food products and could be used as a natural food additive. Additionally, its antioxidant properties could help to extend the shelf life of food products.
In conclusion, N-oleylhomovanillamide is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and food industry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Further research is needed to fully understand its potential applications and to identify new therapeutic targets.
Méthodes De Synthèse
The synthesis of N-oleylhomovanillamide involves the reaction between oleic acid and homovanillic acid in the presence of a catalyst. The reaction produces N-oleylhomovanillamide, which is then purified using various techniques, such as chromatography and recrystallization. The synthesis of N-oleylhomovanillamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-oleylhomovanillamide has been extensively studied for its potential applications in various fields. In medicine, N-oleylhomovanillamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential to treat various diseases, such as cancer, diabetes, and obesity.
In agriculture, N-oleylhomovanillamide has been shown to have insecticidal and fungicidal properties. It has also been studied for its potential to increase crop yield and improve plant growth.
In the food industry, N-oleylhomovanillamide has been studied for its potential to enhance the flavor and aroma of food products. It has also been shown to have antioxidant properties, which can help to extend the shelf life of food products.
Propriétés
Numéro CAS |
107512-56-1 |
|---|---|
Nom du produit |
N-oleylhomovanillamide |
Formule moléculaire |
C27H45NO3 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenyl)-N-[(Z)-octadec-9-enyl]acetamide |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-27(30)23-24-19-20-25(29)26(22-24)31-2/h10-11,19-20,22,29H,3-9,12-18,21,23H2,1-2H3,(H,28,30)/b11-10- |
Clé InChI |
JFPHSRCDTFVLLE-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Synonymes |
N-oleylhomovanillamide N-oleylhomovanillamide, (E)-isomer NE 28345 NE-28345 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



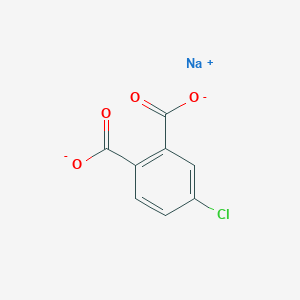
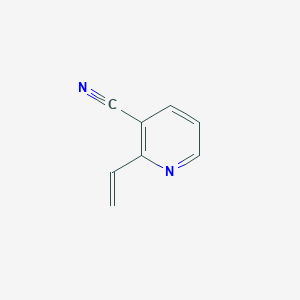



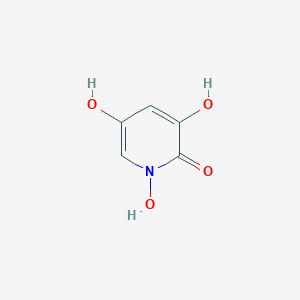
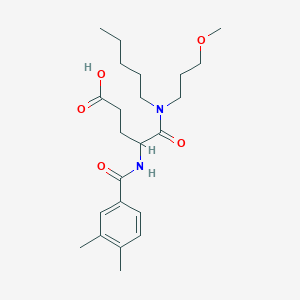
![methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate](/img/structure/B35514.png)
